molecular formula C14H21N B3048610 N-benzylcycloheptanamine CAS No. 17630-30-7

N-benzylcycloheptanamine

Cat. No. B3048610
CAS RN: 17630-30-7
M. Wt: 203.32 g/mol
InChI Key: KARSJEQFQOBUHO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name and any common or trade names .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the products it forms, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also involve studying its spectroscopic properties, such as its UV-Vis, IR, and NMR spectra .

Scientific Research Applications

Analytical Characterization and Detection

  • N-benzylcycloheptanamine, as part of the arylcyclohexylamines family, has been characterized analytically for forensic and legislative purposes. Studies like those conducted by Wallach et al. (2016) have focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, including gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (Wallach et al., 2016). These methods aid in identifying emerging substances of abuse and provide critical data for legal and medical responses.

Pharmaceutical Research

  • In pharmaceutical research, derivatives of benzylcycloheptanamine have been studied for their potential antitumor properties. For instance, compounds derived from the benzocycloheptapyridine tricyclic ring system, which is structurally related to N-benzylcycloheptanamine, have been identified as potent inhibitors of farnesyl protein transferase, an enzyme implicated in cancer growth. Such derivatives, like SCH 66336, have shown promising results in in vitro and in vivo evaluations, leading to clinical trials for cancer treatment (Njoroge et al., 1998).

Toxicology and Drug Safety

  • In the field of toxicology, studies have focused on the metabolic pathways and detection of N-benzylcycloheptanamine-related compounds in biological samples, which is essential for understanding their pharmacokinetics and potential toxic effects. For example, research by Sauer et al. (2008) on related designer drugs provides insights into their metabolism and facilitates the development of toxicological detection methods in cases of drug abuse (Sauer et al., 2008).

Biological Activity and Potential Therapeutic Uses

  • Benzylcycloheptanamine and its derivatives have been evaluated for various biological activities, which could lead to potential therapeutic uses. For example, studies on compounds with structural similarities have explored their effects on platelet function, suggesting potential applications in cardiovascular health (Ponari et al., 1976).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing irritation or sensitization, and any precautions that need to be taken when handling it .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, to improve its synthesis, or to explore new uses for it .

properties

IUPAC Name

N-benzylcycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-2-7-11-14(10-6-1)15-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARSJEQFQOBUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405955
Record name N-benzylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylcycloheptanamine

CAS RN

17630-30-7
Record name N-benzylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KP Melnykov, AN Artemenko, BO Ivanenko… - ACS …, 2019 - ACS Publications
Synthetic approaches toward multigram preparation of spirocyclic α,α-disubstituted pyrrolidines from readily available starting materials are discussed. It was shown that although a …
Number of citations: 27 pubs.acs.org
S Liang - 2017 - ir.library.louisville.edu
Homogeneous gold catalysis is a popular research area due to its high efficiency. Various gold catalysts have been utilized in organic synthesis and their reaction mechanisms are also …
Number of citations: 3 ir.library.louisville.edu

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